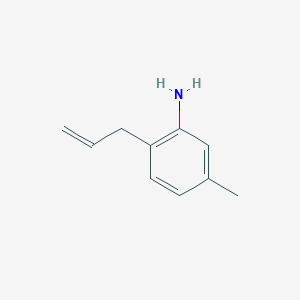

Benzenamine, 5-methyl-2-(2-propenyl)-

Description

Benzenamine, 5-methyl-2-(2-propenyl)- (IUPAC name: 2-Allyl-5-methylaniline) is an aromatic amine derivative featuring a methyl group at the 5-position and a 2-propenyl (allyl) group at the 2-position of the benzene ring. The allyl group confers reactivity typical of allylic systems (e.g., participation in electrophilic substitution or polymerization), while the methyl group enhances electron density at the aromatic ring. This combination may influence solubility, stability, and applications in organic synthesis or pharmaceuticals .

Properties

CAS No. |

477983-48-5 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

5-methyl-2-prop-2-enylaniline |

InChI |

InChI=1S/C10H13N/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7H,1,4,11H2,2H3 |

InChI Key |

OSTCNIIZUAUWFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC=C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzenamine, 2-(2-Propenyl)- (CAS 32704-22-6)

- Structure : Lacks the 5-methyl substituent but retains the allyl group at the 2-position.

- Reactivity: The allyl group may undergo similar addition reactions, but the lack of a methyl group could alter regioselectivity in electrophilic substitutions.

- Applications : Used as an intermediate in dye synthesis or agrochemicals .

Benzenamine, 5-Chloro-2-Methyl- (CAS 95-79-4)

- Structure : Chlorine replaces the allyl group at the 2-position, with a methyl group at the 5-position.

- Key Differences :

- Electronic Effects : The electron-withdrawing chloro group decreases ring electron density, contrasting with the electron-donating allyl group. This affects reactivity in nitration or sulfonation.

- Physical Properties : Higher molecular weight (141.598 g/mol) and polarity compared to the allyl derivative, leading to differences in solubility (e.g., in polar solvents) .

- Applications : Utilized in pharmaceuticals and corrosion inhibitors.

Benzenamine, 2-(1-Methylethyl)-N-2-Propenyl- (CAS 368891-61-6)

- Structure : Combines an isopropyl group at the 2-position and an allyl group on the amine.

- Key Differences :

- Applications: Potential use in polymer chemistry or as a ligand in catalysis.

Methyl 2-Propenyl Disulfide (from Garlic Essential Oils)

- Structure: Organosulfur compound with a disulfide bond and allyl group.

- Key Differences: Class: Not a benzenamine but shares the allyl functional group. Reactivity: The disulfide bond enables redox activity, unlike the amine group in benzenamines.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Q & A

Q. What are the recommended synthetic routes for Benzenamine, 5-methyl-2-(2-propenyl)-, and how can reaction conditions be optimized?

- Methodological Answer : Common strategies include allylation of 5-methylaniline using propenyl halides or via cross-coupling reactions. For example, coupling propenylamine derivatives with substituted benzene rings under palladium catalysis (analogous to Scheme 1 in ). Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (dichloromethane or acetone/water mixtures), and catalyst loading. Monitoring by TLC or HPLC ensures reaction progress. To minimize oxidation byproducts (e.g., formation of quinones), inert atmospheres (N₂/Ar) are recommended .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the propenyl group (δ 5.0–6.0 ppm for vinyl protons) and methyl substituent (δ 2.3–2.5 ppm).

- GC-MS or LC-MS : Determines molecular weight (151.18 g/mol) and purity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from synthetic byproducts (e.g., unreacted aniline derivatives) .

Q. What are the key stability considerations during storage?

- Methodological Answer : Store in amber vials at –20°C under inert gas to prevent oxidation (e.g., formation of nitroso derivatives) and photodegradation . Degradation products can be identified via comparative HPLC analysis before and after accelerated aging (40°C/75% RH for 4 weeks). Stability is pH-dependent; avoid acidic conditions that may hydrolyze the propenyl group .

Advanced Research Questions

Q. How can electrophilic aromatic substitution (EAS) reactivity and regioselectivity be investigated?

- Methodological Answer : Perform nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄) reactions. The methyl group is ortho/para-directing, while the propenyl group may exert steric hindrance. Regioselectivity is analyzed via NMR (integration of substituent peaks) and computational modeling (DFT calculations for transition state energies). Competitive experiments with deuterated analogs can clarify directing effects .

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

- Methodological Answer :

- In Vitro Metabolic Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 isoforms responsible for metabolism are identified using isoform-specific inhibitors.

- Toxicity Screening : Measure methemoglobinemia induction in erythrocyte assays () and assess hepatotoxicity in primary hepatocytes (LDH release assays). Dose-response curves and IC₅₀ values guide safe exposure limits .

Q. How can contradictory biological activity data across assays be resolved?

- Methodological Answer : Systematically compare assay conditions:

- Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Solubility/DMSO Artifacts : Ensure compound solubility (<0.1% DMSO) and include vehicle controls.

- Orthogonal Assays : Validate hits using SPR (binding affinity) and functional assays (e.g., calcium flux for receptor activity) .

Q. What computational approaches predict reactivity with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases).

- MD Simulations : Assess binding stability over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity using datasets from analogous compounds () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.